Retinyl Bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

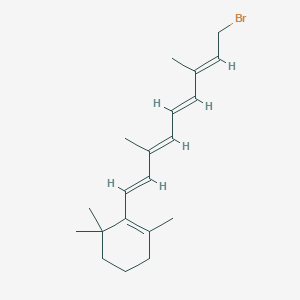

Structure

3D Structure

Properties

Molecular Formula |

C20H29Br |

|---|---|

Molecular Weight |

349.3 g/mol |

IUPAC Name |

2-[(1E,3E,5E,7E)-9-bromo-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene |

InChI |

InChI=1S/C20H29Br/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ |

InChI Key |

ZRZOHRRZTJAARH-OVSJKPMPSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CBr)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCBr)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Retinyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of all-trans-retinyl bromide, a key intermediate in the development of novel retinoids. The methodologies detailed herein are based on established chemical principles and analytical techniques commonly employed in synthetic and medicinal chemistry.

Synthesis of All-trans-Retinyl Bromide

The synthesis of all-trans-retinyl bromide is most effectively achieved through the reaction of all-trans-retinol with phosphorus tribromide (PBr₃). This reaction proceeds via a nucleophilic substitution (SN2) mechanism, converting the primary alcohol into the corresponding alkyl bromide. Given the sensitivity of retinoids to light, heat, and acid, the reaction should be conducted under an inert atmosphere and protected from light.

Experimental Protocol: Synthesis of All-trans-Retinyl Bromide

Materials:

-

All-trans-retinol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Anhydrous pyridine (optional, as a mild base)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Hexane

-

Silica gel (for column chromatography)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen) and in a flask protected from light, dissolve all-trans-retinol (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus tribromide (0.4 equivalents) in anhydrous diethyl ether to the cooled retinol solution with gentle stirring. A small amount of anhydrous pyridine can be added to the reaction mixture to neutralize the HBr byproduct.[1][2]

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.

-

Purify the crude product by column chromatography on silica gel using a hexane/diethyl ether gradient to yield pure all-trans-retinyl bromide.

Characterization of All-trans-Retinyl Bromide

The successful synthesis of all-trans-retinyl bromide is confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a crucial tool for the structural elucidation of retinyl bromide. The spectrum will confirm the presence of the characteristic protons of the retinoid backbone and the modification at the C15 position.

Table 1: Predicted ¹H NMR Chemical Shifts for All-trans-Retinyl Bromide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C1, C1-gem-dimethyl | ~1.03 | s |

| C5-methyl | ~1.72 | s |

| C9-methyl | ~2.00 | s |

| C13-methyl | ~1.90 | s |

| C15-H₂ | ~4.10 | d |

| Olefinic Protons | 5.50 - 6.80 | m |

Note: These are estimated chemical shifts based on the known spectrum of all-trans-retinol and the expected deshielding effect of the bromine atom. Actual values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated polyene system of retinoids gives rise to a strong absorption in the UV-Vis region. This is a key characteristic for identifying and quantifying this compound. The maximum absorbance (λmax) for all-trans-retinoids is typically around 325 nm in a non-polar solvent like hexane or ethanol.[3][4]

Table 2: UV-Vis Spectroscopic Data for All-trans-Retinoids

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| All-trans-retinol | Hexane | 325 | 51,770[4] |

| All-trans-retinyl bromide (Predicted) | Hexane | ~325-330 | ~50,000 - 55,000 |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized this compound and to separate it from any unreacted retinol or byproducts. A normal-phase or reverse-phase column can be used, with UV detection at the λmax of the retinoid.[1]

Table 3: Typical HPLC Parameters for Retinoid Analysis

| Parameter | Condition |

| Column | Silica or C18 |

| Mobile Phase | Hexane/Dioxane or Acetonitrile/Water gradient |

| Flow Rate | 1-2 mL/min |

| Detection | UV at 325 nm |

| Expected Retention Time | Dependent on the specific method and column |

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for all-trans-retinyl bromide.

Characterization Workflow

Caption: Characterization workflow for all-trans-retinyl bromide.

References

- 1. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Analysis of the Retinoid Isomerase Activities in the Retinal Pigment Epithelium and Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]

Retinyl Bromide: A Technical Whitepaper on its Potential Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a vast array of biological processes, including cell proliferation, differentiation, and apoptosis. Their therapeutic potential is well-established in dermatology and oncology. This technical guide delves into the potential mechanisms of action of a lesser-studied synthetic retinoid, retinyl bromide. While direct experimental evidence for this compound's biological activity is limited, this paper outlines two primary putative mechanisms based on the known biochemistry of retinoids and the chemical reactivity of alkyl halides. The first proposed mechanism involves this compound acting as a prodrug, being metabolized to retinol and subsequently to the biologically active all-trans-retinoic acid (ATRA), which then modulates gene expression through the canonical nuclear receptor pathway. The second, and potentially more direct, mechanism posits that this compound acts as an alkylating agent, covalently modifying cellular macromolecules such as proteins and nucleic acids, thereby exerting non-genomic effects. This document provides a comprehensive overview of these potential pathways, summarizes relevant quantitative data from related compounds, details hypothetical experimental protocols to investigate these mechanisms, and includes visualizations of the key signaling pathways and experimental workflows.

Introduction to Retinoid Biology

Retinoids are a family of lipophilic molecules derived from vitamin A (retinol). The most biologically active endogenous retinoid is all-trans-retinoic acid (ATRA). The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors.[1][2][3]

1.1. The Canonical Retinoid Signaling Pathway

The established mechanism of retinoid action involves a series of metabolic conversions and subsequent gene regulation:

-

Uptake and Metabolism: Dietary retinyl esters are hydrolyzed to retinol in the intestine and then re-esterified for transport via chylomicrons.[4][5][6] In target tissues, retinyl esters are hydrolyzed back to retinol. Retinol is then oxidized in a two-step process to retinaldehyde and then to ATRA.[4][7]

-

Cellular Transport: Within the cytoplasm, retinol and ATRA are chaperoned by cellular retinol-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs), respectively. These proteins play a crucial role in solubilizing these hydrophobic molecules and presenting them to metabolic enzymes and nuclear receptors.[8]

-

Nuclear Receptor Activation: ATRA diffuses into the nucleus and binds to the retinoic acid receptor (RAR), which exists as a heterodimer with the retinoid X receptor (RXR).[1][2]

-

Gene Transcription: The binding of ATRA to the RAR/RXR heterodimer induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

Putative Mechanisms of Action of this compound

Given the chemical structure of this compound, two primary mechanisms of action can be postulated:

2.1. Mechanism 1: Prodrug for Canonical Retinoid Signaling

In this model, this compound is hypothesized to function as a prodrug that is converted to biologically active retinoids.

-

Hydrolysis to Retinol: The bromide group in this compound could be susceptible to hydrolysis by cellular esterases or other nucleophiles, yielding retinol. This process would be analogous to the hydrolysis of retinyl esters.[4][9]

-

Conversion to ATRA: The newly formed retinol would then enter the canonical retinoid metabolic pathway, being oxidized to retinaldehyde and subsequently to ATRA.

-

Genomic Effects: ATRA would then bind to and activate RAR/RXR heterodimers, leading to the modulation of gene expression characteristic of retinoid signaling.

This pathway would predict that the biological effects of this compound would be similar to those of retinol or retinyl esters, albeit with potentially different pharmacokinetics depending on the rate of hydrolysis.

2.2. Mechanism 2: Direct Covalent Modification of Cellular Macromolecules

The presence of a bromide atom, a good leaving group, suggests that this compound could act as an electrophile and an alkylating agent. This opens up the possibility of a direct, non-genomic mechanism of action.

-

Electrophilic Reactivity: The carbon-bromine bond in this compound is polarized, making the carbon atom susceptible to nucleophilic attack from cellular macromolecules.

-

Covalent Adduct Formation: Nucleophilic residues on proteins (e.g., cysteine, histidine, lysine) or DNA could attack the retinyl moiety, displacing the bromide and forming a stable covalent bond.[10][11][12] This type of covalent modification can alter the structure and function of the target molecule.

-

Non-Genomic Effects: Covalent modification of key enzymes, signaling proteins, or transcription factors could lead to rapid cellular responses that are independent of gene transcription. This mechanism is analogous to the action of some covalent enzyme inhibitors.[13]

This hypothesis is supported by studies on related compounds. For instance, retinyl bromoacetate has been synthesized as a potential affinity label for retinol-binding protein, with the intention of forming a covalent bond within the binding site. While retinyl bromoacetate itself did not form a stable covalent adduct in that particular study, a similar compound, β-ionylideneethyl bromoacetate, did act as a covalent label, demonstrating the feasibility of this mechanism for retinoid-like structures.

Quantitative Data for Retinoids

Direct quantitative data for this compound is not available in the public domain. However, data for related retinoids can provide a basis for comparison and for designing experiments to characterize this compound.

| Compound | Target | Assay Type | Value | Reference |

| all-trans-Retinoic Acid | RARα | Radioligand Binding | IC50 = 12 nM | [14] |

| 9-cis-Retinoic Acid | RARα | Radioligand Binding | IC50 = 12 nM | [14] |

| Retinal | RARα | Radioligand Binding | IC50 = 1.6 µM | [14] |

| all-trans-Retinoic Acid | MCF-7 cells | Cytotoxicity (MTT) | IC50 = 139.9 µg/ml | |

| all-trans-Retinoic Acid | AMJ13 cells | Cytotoxicity (MTT) | IC50 = 104.7 µg/ml | |

| all-trans-Retinoic Acid | CAL-51 cells | Cytotoxicity (MTT) | IC50 = 169.1 µg/ml | |

| Retinol | HaCaT cells | Cytotoxicity (MTT) | No significant cytotoxicity up to 200 µg/mL | [15] |

| Retinyl Retinoate | HaCaT cells | Cytotoxicity (MTT) | Lower cytotoxicity than retinol | [16] |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

4.1. Synthesis of this compound

-

Objective: To synthesize this compound from retinol.

-

Principle: This synthesis can be achieved by converting the hydroxyl group of retinol into a good leaving group, followed by nucleophilic substitution with a bromide ion. A common method involves the use of a phosphine-halogen reagent.

-

Materials:

-

all-trans-Retinol

-

Triphenylphosphine (PPh3)

-

Carbon tetrabromide (CBr4)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous hexane

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

-

Procedure:

-

Dissolve all-trans-retinol and triphenylphosphine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of carbon tetrabromide (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the this compound.

-

Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.[17][18][19][20]

-

4.2. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on a cell line (e.g., a human cancer cell line like MCF-7 or a keratinocyte line like HaCaT).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.

-

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (for dissolving this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

After 4 hours, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate the plate overnight at 37 °C.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[21]

-

4.3. Competitive Binding Assay for RARα

-

Objective: To determine if this compound or its metabolites can bind to the retinoic acid receptor alpha (RARα).

-

Principle: This is a radioligand binding assay where a constant concentration of a radiolabeled ligand (e.g., [3H]9-cis-Retinoic Acid) is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured.

-

Materials:

-

Human recombinant RARα ligand-binding domain (LBD)

-

[3H]9-cis-Retinoic Acid

-

Unlabeled 9-cis-Retinoic Acid (for determining non-specific binding)

-

This compound

-

Assay buffer (e.g., modified Tris-HCl, pH 7.4)

-

Scintillation cocktail and scintillation counter

-

-

Procedure:

-

In a microcentrifuge tube, incubate a small amount of recombinant RARα-LBD with a fixed concentration of [3H]9-cis-Retinoic Acid (e.g., 3 nM).

-

Add increasing concentrations of unlabeled this compound to the incubation mixture.

-

For determining non-specific binding, use a high concentration of unlabeled 9-cis-Retinoic Acid (e.g., 1 µM).

-

Incubate the mixture for 2 hours at 4 °C.

-

Separate the bound from free radioligand (e.g., by filtration through a glass fiber filter or by size-exclusion chromatography).

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value.[14][22][23][24][25]

-

4.4. Covalent Adduct Detection by Mass Spectrometry

-

Objective: To determine if this compound covalently modifies a target protein.

-

Principle: Intact protein mass spectrometry can be used to detect the mass increase of a protein after incubation with a covalent modifier. A mass shift corresponding to the molecular weight of the retinyl moiety would indicate covalent adduct formation.

-

Materials:

-

Purified target protein (e.g., a known retinoid-binding protein like CRABP or a model protein with reactive nucleophiles)

-

This compound

-

Reaction buffer (e.g., PBS or Tris-HCl)

-

Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

-

-

Procedure:

-

Incubate the purified target protein with an excess of this compound in the reaction buffer for a defined period (e.g., 1-4 hours) at room temperature or 37 °C.

-

As a control, incubate the protein with the vehicle (e.g., DMSO) under the same conditions.

-

Remove the excess, unreacted this compound by buffer exchange using a desalting column or dialysis.

-

Analyze the intact mass of the protein from both the treated and control samples using mass spectrometry.

-

A mass increase in the this compound-treated sample corresponding to the mass of the retinyl group (C20H29, approximately 277.23 Da) would confirm covalent modification.

-

To identify the site of modification, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).[10][26][27]

-

Visualizations

5.1. Signaling Pathways

Caption: Canonical Retinoid Signaling Pathway.

References

- 1. [Retinoids: mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Retinoic acid metabolism and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The multifaceted nature of retinoid transport and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Retinoid-binding proteins: mediators of retinoid action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and in vitro biological activity of retinyl retinoate, a novel hybrid retinoid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole Containing Retinoids from a Retinoic Acid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. US5191110A - Process for the synthesis of vitamin A and certain ones of derivatives - Google Patents [patents.google.com]

- 20. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]

- 21. Cytotoxicity and mutagenicity of retinol with ultraviolet A irradiation in mouse lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The development of methodologies for high-throughput retinoic acid binding assays in drug discovery and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Retinyl Bromide as a Precursor for Retinoid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of retinyl bromide as a versatile precursor in the synthesis of a variety of retinoids. Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including cell growth, differentiation, and vision. Their synthesis is of significant interest for applications in medicine and cosmetics. This document details the chemical pathways, experimental considerations, and biological context for the synthesis of retinoids from this compound, with a focus on the Wittig reaction as a key synthetic strategy.

Introduction to Retinoid Synthesis

The synthesis of retinoids is a complex field, driven by the need for both naturally occurring and synthetic analogs for research and therapeutic use. While various synthetic routes exist, the use of reactive intermediates like retinyl halides offers a direct path to carbon-chain extension and functionalization. This compound, due to the good leaving group nature of the bromide ion, serves as an excellent electrophile for nucleophilic substitution and as a precursor for organophosphorus reagents used in olefination reactions.

Synthetic Pathways Utilizing this compound

The primary route for incorporating the retinyl moiety from this compound into a larger retinoid structure is through the formation of a phosphonium ylide and its subsequent reaction with a carbonyl compound in a Wittig reaction. This method allows for the stereoselective formation of the polyene chain characteristic of retinoids.

Formation of Retinyltriphenylphosphonium Bromide

The initial step involves the reaction of this compound with triphenylphosphine to form the corresponding phosphonium salt. This is a standard SN2 reaction where the phosphine acts as the nucleophile.

Experimental Protocol: Synthesis of Retinyltriphenylphosphonium Bromide

-

Materials: this compound, triphenylphosphine, anhydrous solvent (e.g., toluene, acetonitrile, or N,N-dimethylformamide).

-

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Add an equimolar amount of triphenylphosphine to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The resulting phosphonium salt often precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent to remove unreacted starting materials, and dried under vacuum.

-

The reactivity of halides in this reaction generally follows the order I > Br > Cl[1][2][3]. The choice of solvent is crucial, with polar aprotic solvents like DMF often facilitating the reaction[1][3].

The Wittig Reaction for Retinoid Synthesis

The prepared retinyltriphenylphosphonium bromide is then deprotonated with a strong base to form the corresponding phosphonium ylide (Wittig reagent). This ylide can then react with an appropriate aldehyde or ketone to form an alkene, extending the carbon chain and forming the characteristic polyene system of retinoids.

Experimental Protocol: General Wittig Reaction for Retinoid Synthesis

-

Materials: Retinyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide), an appropriate aldehyde or ketone synthon, anhydrous ether or THF.

-

Procedure:

-

Suspend the retinyltriphenylphosphonium bromide in an anhydrous solvent (e.g., THF) under an inert atmosphere.

-

Cool the suspension to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add the strong base to generate the ylide, which is often indicated by a color change (e.g., to a deep red or orange).

-

Add the carbonyl compound dissolved in the same anhydrous solvent to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction is then quenched with a proton source (e.g., water or saturated ammonium chloride solution).

-

The product is extracted with an organic solvent, and the crude product is purified by column chromatography.

-

The stereochemistry of the resulting double bond (E/Z isomerism) is influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.

The following diagram illustrates the general workflow for synthesizing a retinoid from this compound via the Wittig reaction.

Quantitative Data in Retinoid Synthesis

While specific yield data for reactions starting directly from this compound is sparse in the reviewed literature, the Wittig reaction is a well-established method in retinoid synthesis. The following table summarizes typical yields for key transformations in retinoid synthesis, providing a general quantitative perspective.

| Reaction Step | Precursor(s) | Product | Typical Yield (%) | Reference |

| Phosphonium Salt Formation | Alkyl Halide + Triphenylphosphine | Alkyltriphenylphosphonium Halide | High | [1][2] |

| Wittig Olefination | Phosphonium Ylide + Aldehyde/Ketone | Alkene | 50-90% | [4] |

| Esterification | Retinol + Acyl Chloride/Anhydride | Retinyl Ester | Variable | [5][6] |

| Oxidation | Retinol -> Retinal -> Retinoic Acid | Retinoic Acid | Variable | [7][8] |

Biological Context: Retinoid Signaling Pathways

Understanding the biological role of retinoids is essential for the rationale behind their synthesis. In biological systems, retinol is converted to its active form, all-trans-retinoic acid (ATRA), through a two-step oxidation process. ATRA then acts as a ligand for nuclear receptors, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), to regulate gene expression.

The biosynthesis of retinoic acid from retinol is a tightly regulated process.[7][8]

References

- 1. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP0675130A2 - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]

- 4. Synthesis of Carotenoids and Retinoids: Novel Approaches involving the Stille Reaction as a Key Step [organic-chemistry.org]

- 5. US7566795B2 - Preparation of retinyl esters - Google Patents [patents.google.com]

- 6. Preparation of retinyl esters - Patent US-7566795-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Genesis of a Reactive Retinoid: A Historical and Technical Guide to Retinyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context surrounding the chemical manipulation of Vitamin A, leading to the synthesis of reactive intermediates such as retinyl bromide. While a singular, seminal "discovery" paper for this compound is not prominent in the historical literature, its synthesis can be understood as a logical extension of the broader efforts to functionalize retinol for further chemical elaboration. This document provides a detailed, plausible experimental protocol for its synthesis based on well-established chemical transformations of sensitive polyene alcohols. It also presents relevant physicochemical data and explores the compound's place within the broader landscape of retinoid chemistry and biology.

Physicochemical Properties of this compound

Quantitative data for this compound is not extensively tabulated in early literature, as it was likely used as a reactive intermediate. The following table summarizes key computed and expected properties.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₉Br | PubChem |

| Molecular Weight | 349.35 g/mol | PubChem |

| Appearance | Expected to be a pale yellow, unstable solid | Inferred |

| Solubility | Soluble in non-polar organic solvents | Inferred |

| UV-Vis (λmax in ethanol) | ~325 nm (estimated based on retinol) | Inferred |

Experimental Protocol: Synthesis of this compound via the Appel Reaction

The conversion of primary alcohols to alkyl bromides is a fundamental transformation in organic synthesis. For a sensitive substrate like retinol, with its conjugated polyene system, a mild method is required to avoid side reactions. The Appel reaction, which utilizes triphenylphosphine and carbon tetrabromide, is a suitable and historically significant method for this purpose. Below is a detailed protocol for the synthesis of this compound from all-trans-retinol.

Principle: The reaction proceeds through the formation of a phosphonium salt from triphenylphosphine and carbon tetrabromide. The alcohol (retinol) then attacks the phosphonium species, forming an alkoxyphosphonium bromide. Subsequent Sₙ2 attack by the bromide ion on the carbon atom of the retinol backbone displaces triphenylphosphine oxide, yielding this compound with inversion of configuration (though this is not relevant for the primary alcohol of retinol).

Reagents and Materials:

-

All-trans-retinol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Hexane

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for reaction, workup, and purification

Procedure:

-

Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with all-trans-retinol (1.0 g, 3.49 mmol) and triphenylphosphine (1.01 g, 3.84 mmol, 1.1 eq). The flask is sealed with a septum and purged with an inert atmosphere (nitrogen or argon).

-

Dissolution: Anhydrous dichloromethane (40 mL) is added via syringe, and the mixture is stirred at room temperature until all solids have dissolved.

-

Cooling: The reaction flask is cooled to 0 °C in an ice bath.

-

Addition of CBr₄: A solution of carbon tetrabromide (1.27 g, 3.84 mmol, 1.1 eq) in anhydrous dichloromethane (10 mL) is added dropwise to the stirred reaction mixture over 15 minutes. The reaction is maintained at 0 °C during the addition.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Workup:

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is triturated with cold diethyl ether to precipitate the byproduct, triphenylphosphine oxide.

-

The mixture is filtered, and the filtrate is collected.

-

-

Purification:

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and diethyl ether (starting with 100% hexane).

-

Fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated under reduced pressure to yield this compound.

-

-

Storage: this compound is expected to be unstable and should be used immediately in subsequent reactions. If storage is necessary, it should be kept under an inert atmosphere at low temperatures (-20 °C or below) and protected from light.

Visualizing the Chemistry and Biology of Retinoids

To provide a clearer understanding of the chemical transformation and the biological context of retinoids, the following diagrams are provided.

Caption: Synthetic pathway for the conversion of retinol to this compound via the Appel reaction.

Caption: A simplified overview of the general retinoid signaling pathway.

Conclusion

While the specific "discovery" of this compound is not a distinct event in the annals of chemical history, its existence and synthesis are a direct consequence of the extensive research into the chemical modification of Vitamin A. The Appel reaction provides a robust and historically relevant method for its preparation. As a reactive intermediate, this compound serves as a valuable tool for synthetic chemists to create more complex retinoid analogs for biological and therapeutic investigation. The provided experimental protocol and diagrams offer a comprehensive technical overview for researchers in the field of drug development and medicinal chemistry.

Solubility of Retinyl Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Retinyl bromide (C₂₀H₂₉Br) is a derivative of retinol (Vitamin A) where the hydroxyl group has been replaced by a bromine atom. This modification makes it a valuable intermediate for the synthesis of various retinoids, which are a class of compounds with significant applications in dermatology, oncology, and other therapeutic areas. The solubility of a compound is a critical physicochemical property that influences its reactivity, purification, and formulation. Understanding the solubility of this compound in various organic solvents is therefore essential for its effective use in research and drug development.

While specific quantitative solubility data for this compound is scarce, its structural characteristics—a long, unsaturated hydrocarbon chain (lipophilic) and a polar carbon-bromine bond—allow for reasoned estimations of its solubility profile.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of organic solvents. The large, nonpolar polyene chain suggests good solubility in nonpolar and weakly polar solvents. The polar C-Br bond may also allow for some interaction with more polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | High | The nonpolar nature of these solvents strongly interacts with the long hydrocarbon chain of this compound via van der Waals forces. |

| Weakly Polar Aprotic | Diethyl Ether, Dichloromethane | High | These solvents can interact with both the nonpolar and polar parts of the this compound molecule. Dichloromethane is often used in the synthesis of retinoids.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents are generally good solvents for a wide range of organic compounds. Synthetic procedures for related compounds often utilize THF.[1] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The polar hydroxyl group of the alcohols can interact with the C-Br bond, but the overall nonpolar character of this compound will be the dominant factor. Alcohols are common solvents for other retinoids.[2][3] |

| Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate | While highly polar, these solvents are often capable of dissolving a wide range of organic molecules. Other retinoids show solubility in DMSO and DMF.[3] |

| Aqueous | Water | Insoluble | The large, nonpolar structure of this compound makes it highly hydrophobic and practically insoluble in water, a characteristic shared by other retinoids.[4][5] |

Quantitative Solubility Data of Structurally Related Compounds

To provide a quantitative context, the following table summarizes the solubility of other retinoids in various organic solvents. This data can serve as a useful proxy for estimating the potential solubility of this compound.

Table 2: Quantitative Solubility of Selected Retinoids

| Compound | Solvent | Solubility | Reference |

| Retinol (Vitamin A) | Chloroform | ~10 mg/mL | [3] |

| Ethanol | ~10 mg/mL | [3] | |

| DMSO | ~30 mg/mL | [3] | |

| DMF | ~30 mg/mL | [3] | |

| Retinyl Acetate | Ethanol | ~16 mg/mL | [6] |

| DMSO | ~5 mg/mL | [6] | |

| DMF | ~5 mg/mL | [6] | |

| Retinyl Palmitate | Chloroform | ~50 mg/mL | [5] |

| Alcohol | Slightly soluble | [5] |

Experimental Protocol for Determining the Solubility of this compound

Due to the light and air sensitivity of retinoids, the determination of this compound's solubility requires careful experimental execution.[7] The following is a general protocol that can be adapted for various organic solvents.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps (amber glass recommended)

-

Constant temperature shaker or water bath

-

Syringe filters (PTFE, 0.22 µm)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of amber vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the end of the equilibration period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

HPLC Method (Recommended):

-

Develop and validate an HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength (retinoids typically absorb in the UV range of 325-380 nm).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare standard solutions and generate a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted sample and determine its concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Retinoids are sensitive to light and air; all manipulations should be performed under subdued light and potentially under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Handle organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the scientific literature, a strong inference of its solubility profile can be drawn from the behavior of analogous compounds. It is predicted to be highly soluble in nonpolar and weakly polar aprotic solvents and moderately soluble in polar organic solvents, with negligible solubility in water. For researchers requiring precise quantitative data, the provided experimental protocol offers a robust methodology for its determination. Careful handling to mitigate degradation from light and air is paramount for obtaining accurate and reproducible results. This guide provides a foundational understanding for professionals working with this important synthetic intermediate.

References

- 1. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]

- 2. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Efficient, Low-Cost Synthesis of Retinal (Vitamin A Aldehyde) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of Retinyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retinyl bromide, a halogenated derivative of retinol (Vitamin A), is a reactive intermediate of significant interest in the synthesis of various retinoids and other biologically active molecules. Its polyene structure, coupled with the presence of a labile bromine atom at an allylic position, renders it susceptible to a variety of degradation pathways. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its primary degradation routes, factors influencing its stability, and methodologies for its analysis. Due to the limited availability of specific quantitative data for this compound in public literature, this document combines established principles of organic chemistry, knowledge of retinoid behavior, and inferred properties to present a predictive yet scientifically grounded resource.

Chemical Properties and Reactivity

This compound possesses a conjugated system of double bonds and a terminal carbon-bromine bond. This structure dictates its reactivity, making it prone to nucleophilic substitution, elimination, oxidation, and isomerization reactions. The extended conjugation stabilizes the formation of a carbocation intermediate, suggesting that SN1-type reactions are likely to be a major pathway for its degradation in the presence of nucleophiles.

Predicted Degradation Pathways

The primary degradation pathways for this compound are anticipated to be solvolysis (hydrolysis and alcoholysis), oxidation, and isomerization. These pathways can occur concurrently and are influenced by environmental factors.

Solvolysis (Hydrolysis and Alcoholysis)

In the presence of nucleophilic solvents such as water or alcohols, this compound is expected to undergo solvolysis to yield retinol or retinyl ethers, respectively. This reaction likely proceeds through an SN1 mechanism, involving the formation of a resonance-stabilized retinyl cation.

Methodological & Application

Application Notes and Protocols: Use of Retinyl Bromide in Organic Synthesis Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of retinyl bromide, a key intermediate in the synthesis of complex retinoids and vitamin A analogs. The protocols detailed below are based on established synthetic methodologies and are intended to serve as a guide for the preparation and derivatization of retinoid-based compounds. Retinoids play a crucial role in various biological processes, including vision, cell growth, and differentiation, making their synthetic accessibility a topic of significant interest in medicinal chemistry and drug development.

Synthesis of this compound

The preparation of this compound is a critical first step for its use in subsequent coupling reactions. A common and effective method involves the conversion of the more readily available all-trans-retinol using a brominating agent.

Experimental Protocol: Synthesis of all-trans-Retinyl Bromide from all-trans-Retinol

This protocol describes the conversion of all-trans-retinol to all-trans-retinyl bromide using phosphorus tribromide. This method is favored for its mild conditions and good yields.

Materials:

-

all-trans-Retinol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Anhydrous pyridine

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware and consumables

Procedure:

-

Dissolve all-trans-retinol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small amount of anhydrous pyridine (catalytic amount, ~0.1 eq) to the solution.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus tribromide (0.4 eq) in anhydrous diethyl ether to the stirred retinol solution via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound should be used immediately in the next step due to its instability.

Table 1: Synthesis of all-trans-Retinyl Bromide

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) |

| all-trans-Retinol | 1.0 | 286.45 | 1.0 |

| Phosphorus Tribromide | 0.4 | 270.69 | 0.4 |

| Product | --- | Yield (%) | --- |

| all-trans-Retinyl Bromide | --- | ~85-95 | --- |

Note: Yields are representative and can vary based on reaction scale and conditions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C15 position. These reactions are fundamental in the synthesis of novel retinoid analogs with modified side chains.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[1][2][3] In this context, this compound can be coupled with a variety of aryl or vinyl boronic acids or esters to generate C15-substituted retinoids.

Materials:

-

all-trans-Retinyl bromide (freshly prepared)

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Standard Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

-

In a Schlenk flask, combine all-trans-retinyl bromide (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) in a small amount of degassed toluene.

-

Add the catalyst solution to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Suzuki-Miyaura Coupling of this compound

| This compound Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| all-trans-Retinyl Bromide | Phenylboronic acid | Pd(OAc)₂/PPh₃ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 5 | ~75-85 |

Note: Yields are representative and can vary based on the specific boronic acid and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to conjugated enynes.[4][5][6] This reaction is particularly useful for extending the polyene chain of the retinoid skeleton.

Materials:

-

all-trans-Retinyl bromide (freshly prepared)

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add all-trans-retinyl bromide (1.0 eq) and phenylacetylene (1.5 eq) in a mixture of anhydrous THF and triethylamine (e.g., 3:1 ratio).

-

Degas the solution with argon or nitrogen for 15 minutes.

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) to the reaction mixture under an inert atmosphere.

-

Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated ammonium chloride solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Table 3: Sonogashira Coupling of this compound

| This compound Substrate | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| all-trans-Retinyl Bromide | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | RT | 10 | ~70-80 |

Note: Yields are representative and can vary based on the specific alkyne and reaction conditions.

Wittig and Horner-Wadsworth-Emmons Reactions

This compound can be converted into a phosphonium salt or a phosphonate ester, which are key reagents in Wittig and Horner-Wadsworth-Emmons (HWE) reactions, respectively.[1][7][8][9][10] These reactions are powerful tools for the formation of alkenes and are widely used in the synthesis of retinoids to extend the polyene chain.

Synthesis of Retinyltriphenylphosphonium Bromide

The first step in a Wittig reaction is the formation of the phosphonium salt.

Materials:

-

all-trans-Retinyl bromide (freshly prepared)

-

Triphenylphosphine (PPh₃)

-

Anhydrous toluene

Procedure:

-

Dissolve all-trans-retinyl bromide (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

-

Add triphenylphosphine (1.1 eq) to the solution.

-

Heat the mixture at reflux for 24 hours. A precipitate will form as the reaction progresses.

-

Cool the reaction mixture to room temperature and collect the solid product by filtration.

-

Wash the solid with cold toluene and dry under vacuum to yield the phosphonium salt.

Horner-Wadsworth-Emmons Reaction

The HWE reaction, using a phosphonate ester, often provides better yields and easier purification than the traditional Wittig reaction.

This protocol outlines the synthesis of a phosphonate ester from this compound and its subsequent use in an HWE reaction with an aldehyde.

Step A: Synthesis of Diethyl retinylphosphonate

-

React freshly prepared all-trans-retinyl bromide (1.0 eq) with triethyl phosphite (1.2 eq) at 100-120 °C (Arbuzov reaction) for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the excess triethyl phosphite by vacuum distillation to obtain the crude diethyl retinylphosphonate, which can be used in the next step without further purification.

Step B: HWE Olefination

-

Dissolve the diethyl retinylphosphonate (1.0 eq) in anhydrous THF in a Schlenk flask and cool to -78 °C.

-

Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) dropwise and stir for 30 minutes to generate the phosphonate anion.

-

Add a solution of the desired aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF to the anion solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the resulting alkene by column chromatography.

Table 4: Representative Horner-Wadsworth-Emmons Reaction Data

| Phosphonate Substrate | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Diethyl retinylphosphonate | Benzaldehyde | n-BuLi | THF | -78 to RT | 3 | ~80-90 |

Note: Yields are representative and can vary based on the specific aldehyde and reaction conditions.

Retinoid Signaling Pathway and Synthetic Workflow

The biological effects of retinoids are primarily mediated by the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear hormone receptors that act as ligand-inducible transcription factors. The synthesis of novel retinoid analogs is often aimed at modulating the activity of these receptors for therapeutic benefit.

Caption: Simplified overview of the retinoic acid signaling pathway.

The synthetic workflow for generating novel retinoid analogs from this compound typically involves one of the key reactions described above.

Caption: General synthetic workflow for the preparation of retinoid analogs from this compound.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jyx.jyu.fi [jyx.jyu.fi]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for Protein Labeling with Retinyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, play crucial roles in various biological processes, including vision, cell growth, and differentiation. The covalent attachment of retinoids to proteins is a powerful tool for studying protein function, elucidating signaling pathways, and developing novel therapeutic agents. Retinyl bromide is a synthetic derivative of retinol that can be used as an alkylating agent to label proteins. Its hydrophobic polyene chain provides a unique biophysical tag that can be used to probe protein structure and interactions.

These application notes provide a comprehensive, though theoretical, protocol for the covalent labeling of proteins with this compound. Due to the lack of established, standardized protocols for this specific reagent, the following information is based on the known reactivity of alkyl halides with proteins and general protein labeling principles. Users should be aware that optimization of the described parameters is essential for successful labeling of their specific protein of interest.

Principle of the Reaction

The labeling reaction is based on the alkylation of nucleophilic amino acid residues on the protein surface by this compound. The bromide is a good leaving group, and the carbon to which it is attached is susceptible to nucleophilic attack.

Reaction Chemistry:

The primary targets for alkylation by this compound are the side chains of nucleophilic amino acids. Based on the reactivity of similar alkyl bromides, the order of reactivity is generally:

Cysteine (thiol group) > Histidine (imidazole ring) > Lysine (ε-amino group) > Aspartate/Glutamate (carboxyl groups) > Serine/Threonine/Tyrosine (hydroxyl groups) [1]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether, alkylamine, or ester bond between the protein and the retinyl group.

Data Presentation

Successful labeling of a protein with this compound requires careful optimization of several reaction parameters. The following table summarizes the key variables that should be systematically tested to achieve the desired labeling efficiency and stoichiometry.

| Parameter | Range for Optimization | Rationale |

| Molar Ratio (this compound:Protein) | 1:1 to 100:1 | A higher molar excess of this compound will favor more extensive labeling, but may also lead to non-specific modification and protein aggregation. |

| pH | 7.0 - 9.0 | The reactivity of nucleophilic amino acid side chains is pH-dependent. Cysteine thiols are more nucleophilic at higher pH, as are the ε-amino groups of lysine. |

| Temperature (°C) | 4 - 37 | Higher temperatures can increase the reaction rate but may also lead to protein denaturation and degradation of the light and heat-sensitive this compound. |

| Incubation Time | 30 minutes - 24 hours | The optimal time will depend on the protein's reactivity and the desired degree of labeling. |

| Solvent | Aqueous buffer with a small percentage of organic co-solvent (e.g., DMSO, DMF) | This compound is hydrophobic and may require a co-solvent for complete solubilization in aqueous buffers. The percentage of organic solvent should be kept to a minimum to avoid protein denaturation. |

| Quenching Reagent | 10-100 mM β-mercaptoethanol, DTT, or glutathione | A quenching reagent with a free thiol group is added to stop the reaction by consuming excess this compound.[2] |

Experimental Protocols

Materials

-

Protein of interest in a suitable buffer (e.g., PBS, HEPES). Note: Avoid buffers containing primary amines (e.g., Tris) if lysine is a potential target.

-

This compound (MW: 349.35 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)

-

Quenching Solution (e.g., 1 M β-mercaptoethanol or Dithiothreitol (DTT))

-

Dialysis tubing or desalting columns

-

Chromatography system for purification (e.g., Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC))

-

Protein concentration assay kit (e.g., BCA)

-

Spectrophotometer

-

SDS-PAGE materials

Protocol for Protein Labeling with this compound

1. Preparation of Reagents:

-

Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in the chosen reaction buffer.

2. Labeling Reaction:

-

To the protein solution, add the desired molar excess of the this compound stock solution. It is recommended to add the this compound solution dropwise while gently vortexing the protein solution to prevent precipitation.

-

Incubate the reaction mixture at the desired temperature (start with room temperature) for a specific time (e.g., 2 hours), protected from light.

3. Quenching the Reaction:

-

To stop the labeling reaction, add the quenching solution to a final concentration of 10-100 mM.

-

Incubate for an additional 30 minutes at room temperature.

4. Purification of the Labeled Protein:

-

Remove unreacted this compound and the quenching reagent by dialysis against the desired storage buffer or by using a desalting column.

-

Due to the increased hydrophobicity of the labeled protein, purification by Hydrophobic Interaction Chromatography (HIC) may be necessary to separate labeled from unlabeled protein and to remove aggregated protein.[3][5][6]

-

HIC Protocol:

-

Equilibrate the HIC column with a high-salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

-

Add ammonium sulfate to the protein sample to match the equilibration buffer concentration.

-

Load the sample onto the column.

-

Wash the column with the equilibration buffer to remove any unbound protein.

-

Elute the labeled protein using a decreasing salt gradient (e.g., from 1.5 M to 0 M ammonium sulfate). The more hydrophobic, labeled protein will elute at a lower salt concentration.

-

-

5. Characterization of the Labeled Protein:

-

Degree of Labeling (DOL): The DOL can be estimated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the retinyl group (approximately 350-370 nm). The exact absorbance maximum of the conjugated retinoid may shift, so a full spectrum should be recorded.

-

SDS-PAGE Analysis: Analyze the labeled protein by SDS-PAGE. A successful labeling may result in a slight increase in the apparent molecular weight. The gel can also be visualized under UV light to confirm the presence of the fluorescent retinyl group.

-

Mass Spectrometry: For a more precise characterization, use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the exact mass of the labeled protein, which will confirm the number of retinyl groups attached.[7][8][9][10] Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residues that have been modified.[1][9]

Visualizations

Caption: Experimental workflow for protein labeling with this compound.

Caption: General mechanism of protein alkylation by this compound.

References

- 1. Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 3. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. Chapter 3: Investigating Proteins - Chemistry [wou.edu]

- 6. Hydrophobic peptide tags as tools in bioseparation [pubmed.ncbi.nlm.nih.gov]

- 7. Small Volume Retinol Binding Protein Measurement by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retinyl Ester Analysis by Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. Mass spectrometry-based retina proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Application Notes and Protocols: Retinyl Bromide in Retinal Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visual cycle, a critical process for vision, relies on the continuous isomerization of retinoids within the photoreceptor cells and the retinal pigment epithelium (RPE).[1][2] Retinoids, including retinol, retinal, and retinoic acid, are vitamin A derivatives essential for a vast array of biological functions beyond vision, such as gene regulation and cellular differentiation.[3][4] Disruptions in the retinoid cycle or damage to retinal cells are central to the pathophysiology of numerous retinal degenerative diseases, including age-related macular degeneration (AMD) and retinitis pigmentosa.

While various methods exist to model these diseases in a research setting, the use of specific chemical agents to induce controlled retinal damage offers a valuable tool for studying disease mechanisms and for screening potential therapeutic compounds. This document outlines the proposed application of retinyl bromide, a synthetic retinoid analog, as a research tool for inducing retinal degeneration. Based on its chemical structure, this compound is posited to act as an alkylating agent, providing a means to create reproducible models of retinal cell death and dysfunction.

Proposed Mechanism of Action: this compound as an Alkylating Agent

This compound (C20H29Br) is a derivative of retinol where the hydroxyl group is replaced by a bromine atom.[5] This substitution transforms the molecule into a reactive alkyl halide. Alkylating agents are a class of compounds that can transfer an alkyl group to nucleophilic sites on biological macromolecules, most notably DNA and proteins.[6][7][8] This alkylation can lead to DNA damage, protein dysfunction, cellular stress, and ultimately, apoptosis or necrosis.[3][9]

In the context of the retina, other alkylating agents like methyl methanesulfonate (MMS) and N-methyl-N-nitrosourea (MNU) are known to selectively induce photoreceptor cell death, thereby creating valuable animal models of retinal degeneration.[9] It is hypothesized that this compound, when introduced into the retinal environment, would similarly act as an alkylating agent, leading to the following sequence of events:

-

Cellular Uptake: this compound enters retinal cells, such as photoreceptors and RPE cells.

-

Alkylation of Macromolecules: The electrophilic carbon atom bearing the bromide reacts with nucleophilic sites on DNA (e.g., the N7 position of guanine) and proteins.

-

Induction of Cellular Stress and DNA Damage Response: Alkylated DNA triggers a DNA damage response, leading to the activation of pathways involving proteins such as Aag (alkyladenine DNA glycosylase) and PARP1 (Poly [ADP-ribose] polymerase 1).[9]

-

Activation of Cell Death Pathways: Over-activation of these stress responses can initiate apoptotic or necrotic cell death cascades, resulting in the progressive loss of retinal cells.

Figure 1: Proposed signaling pathway for this compound-induced retinal cell death.

Applications in Retinal Disease Research

The use of this compound as a tool to induce retinal degeneration opens up several key research applications:

-

Creation of Animal Models: Intravitreal or systemic administration of this compound could be used to generate acute and chronic models of retinal degeneration in rodents. These models would be instrumental in studying the cellular and molecular events that occur during retinal cell death.

-

High-Throughput Screening of Neuroprotective Compounds: Retinal cell cultures treated with this compound can serve as an in vitro platform for screening libraries of compounds for their ability to prevent or slow down retinal cell death.

-

Investigation of Cell Death Mechanisms: By studying the specific cellular pathways activated by this compound, researchers can gain deeper insights into the mechanisms of photoreceptor and RPE cell death, which are relevant to a wide range of retinal diseases.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay in ARPE-19 Cells

This protocol describes the use of this compound to induce cytotoxicity in a human RPE cell line (ARPE-19) and its assessment using the MTT assay.

Materials:

-

ARPE-19 cells

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

DMSO (for dissolving this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed ARPE-19 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate for at least 2 hours at room temperature in the dark.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: In Vivo Induction of Retinal Degeneration in Mice

This protocol details the procedure for inducing retinal degeneration in mice via intravitreal injection of this compound. All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

Materials:

-

C57BL/6J mice (8-10 weeks old)

-

Ketamine/xylazine anesthetic cocktail

-

Proparacaine hydrochloride ophthalmic solution (0.5%)

-

This compound solution in a suitable vehicle (e.g., PBS with a low percentage of a solubilizing agent)

-

33-gauge Hamilton syringe

-

Surgical microscope

-

Topical antibiotic ointment

Procedure:

-

Animal Anesthesia: Anesthetize the mouse with an intraperitoneal injection of the ketamine/xylazine cocktail.

-

Topical Anesthesia and Pupil Dilation: Apply one drop of proparacaine to the cornea for local anesthesia.

-

Intravitreal Injection:

-

Under a surgical microscope, gently proptose the eye.

-

Using a 33-gauge Hamilton syringe, carefully puncture the sclera just behind the limbus, avoiding the lens.

-

Slowly inject 1 µL of the this compound solution into the vitreous cavity.

-

Withdraw the needle slowly.

-

-

Post-operative Care: Apply a topical antibiotic ointment to the eye to prevent infection. Monitor the animal during recovery from anesthesia.

-

Evaluation: At selected time points post-injection (e.g., 3, 7, 14, and 28 days), evaluate retinal structure and function using methods described in Protocol 3.

Figure 2: In vivo experimental workflow for this compound-induced retinal degeneration.

Protocol 3: Evaluation of Retinal Degeneration

A. Electroretinography (ERG):

-

Dark-adapt the mice overnight.

-

Under dim red light, anesthetize the mice and place them on a heated platform.

-

Place electrodes on the cornea, forehead, and tail.

-

Record scotopic (rod-driven) and photopic (cone-driven) ERG responses to flashes of light of increasing intensity.

-

Analyze the amplitudes of the a-wave (photoreceptor response) and b-wave (bipolar cell response).

B. Optical Coherence Tomography (OCT):

-

Anesthetize the mice and dilate their pupils.

-

Use a rodent OCT system to acquire cross-sectional images of the retina.

-

Measure the thickness of the different retinal layers, particularly the outer nuclear layer (ONL), which contains the photoreceptor cell bodies.

C. Histology and Immunohistochemistry:

-

Euthanize the mice and enucleate the eyes.

-

Fix the eyes in 4% paraformaldehyde, process, and embed in paraffin or OCT.

-

Cut retinal sections and stain with Hematoxylin and Eosin (H&E) to visualize retinal morphology.

-

Perform TUNEL staining to detect apoptotic cells.

-

Use specific antibodies to label different retinal cell types (e.g., rhodopsin for rods, cone opsins for cones, GFAP for Müller cell gliosis).

Quantitative Data Presentation

The following tables present hypothetical data based on expected outcomes from the proposed experiments, drawing parallels from studies using other alkylating agents.

Table 1: Hypothetical Dose-Dependent Cytotoxicity of this compound on ARPE-19 Cells (48h)

| This compound (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle) | 100 | 5.2 |

| 1 | 95 | 4.8 |

| 10 | 78 | 6.1 |

| 50 | 45 | 5.5 |

| 100 | 22 | 4.3 |

Table 2: Hypothetical ERG a- and b-wave Amplitudes 14 Days Post-Intravitreal Injection

| Treatment Group | Scotopic a-wave (µV) | Scotopic b-wave (µV) |

| Vehicle Control | 250 ± 25 | 550 ± 40 |

| This compound (10 nmol) | 120 ± 20 | 280 ± 35 |

| This compound (50 nmol) | 50 ± 15 | 110 ± 25 |

Table 3: Hypothetical Outer Nuclear Layer (ONL) Thickness 28 Days Post-Injection

| Treatment Group | ONL Thickness (µm) |

| Vehicle Control | 55 ± 4 |

| This compound (10 nmol) | 35 ± 5 |

| This compound (50 nmol) | 15 ± 3 |

Safety Precautions

This compound, as a potential alkylating agent, should be handled with extreme caution. It is presumed to be toxic, mutagenic, and carcinogenic.

-

Always handle this compound in a certified chemical fume hood.

-